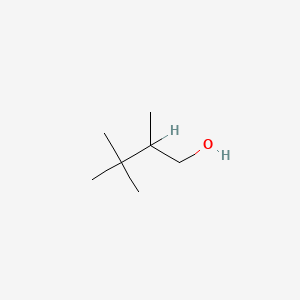

2,3,3-Trimethylbutan-1-ol

Description

Propriétés

IUPAC Name |

2,3,3-trimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWVOLGZHKFWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958009 | |

| Record name | 2,3,3-Trimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36794-64-6 | |

| Record name | 2,3,3-Trimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036794646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Trimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3,3-Trimethylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2,3,3-trimethylbutan-1-ol, a sterically hindered primary alcohol. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to aid in comprehension and practical application.

Introduction

This compound, also known as neopentyl carbinol, is a valuable building block in organic synthesis. Its bulky t-butyl group adjacent to a primary alcohol functionality makes it a useful intermediate in the development of novel chemical entities with specific steric and electronic properties. This guide explores three principal synthetic strategies for its preparation:

-

Hydroboration-Oxidation of 2,3,3-Trimethyl-1-butene (B165516)

-

Grignard Reaction of a Neopentyl Magnesium Halide with Formaldehyde (B43269)

-

Reduction of 2,3,3-Trimethylbutanoic Acid

Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Comparative Analysis of Synthetic Routes

A summary of the key parameters for each synthetic route is presented in Table 1 for easy comparison.

| Parameter | Hydroboration-Oxidation | Grignard Reaction | Reduction of Carboxylic Acid |

| Starting Material | 2,3,3-Trimethyl-1-butene | Neopentyl halide, Magnesium, Formaldehyde | 2,3,3-Trimethylbutanoic acid |

| Key Reagents | Borane (B79455) (e.g., BH₃•THF), NaOH, H₂O₂ | Magnesium, Formaldehyde (or paraformaldehyde) | Lithium aluminum hydride (LiAlH₄) |

| Typical Yield | >90% (estimated for terminal alkenes)[1] | 70-80% (estimated based on analogs) | High (>90%)[2] |

| Key Advantages | High regioselectivity (anti-Markovnikov), mild conditions, avoids carbocation rearrangements.[3] | Forms a new carbon-carbon bond, can be adapted for various primary alcohols. | Direct conversion of a carboxylic acid to the corresponding alcohol. |

| Potential Challenges | Handling of pyrophoric borane reagents. The starting alkene may need to be synthesized. | Grignard reagents are highly sensitive to moisture and air. Handling of gaseous formaldehyde. | LiAlH₄ is a highly reactive and pyrophoric reagent requiring strict anhydrous conditions. |

Experimental Protocols

Route 1: Hydroboration-Oxidation of 2,3,3-Trimethyl-1-butene

This two-step procedure involves the anti-Markovnikov addition of borane to the alkene, followed by oxidation to yield the primary alcohol.[3][4]

Step 1: Synthesis of 2,3,3-Trimethyl-1-butene (Precursor)

The starting alkene can be prepared by the dehydration of 2,3,3-trimethylbutan-2-ol using a strong acid catalyst such as phosphoric acid.[5]

-

Procedure:

-

In a distillation apparatus, combine 2,3,3-trimethylbutan-2-ol with a catalytic amount of concentrated phosphoric acid.

-

Heat the mixture to facilitate dehydration.

-

Collect the distillate, which is primarily 2,3,3-trimethyl-1-butene. The boiling point of the alkene is approximately 77-78°C.

-

Step 2: Hydroboration-Oxidation

-

Materials:

-

2,3,3-Trimethyl-1-butene

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

-

Sodium hydroxide (B78521) (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,3-trimethyl-1-butene (1.0 eq) in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the BH₃•THF solution (0.4 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the flask back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Add diethyl ether to extract the product. Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

-

Route 2: Grignard Reaction with Formaldehyde

This method involves the preparation of a neopentyl Grignard reagent, which then reacts with formaldehyde to produce the target primary alcohol.

-

Materials:

-

Neopentyl bromide (or chloride)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine (crystal, as initiator)

-

Paraformaldehyde (or dry formaldehyde gas)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of neopentyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the neopentyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Freshly depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas into the stirred Grignard solution. Alternatively, add dry, freshly powdered paraformaldehyde in small portions.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous NH₄Cl solution.

-

Stir until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation.

-

-

Route 3: Reduction of 2,3,3-Trimethylbutanoic Acid

This route utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to directly convert the carboxylic acid to the primary alcohol.[2][6]

-

Materials:

-

2,3,3-Trimethylbutanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Ethyl acetate (B1210297)

-

Dilute sulfuric acid (e.g., 1 M H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.1 eq) in anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of 2,3,3-trimethylbutanoic acid (1.0 eq) in anhydrous diethyl ether.

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Add the carboxylic acid solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, stir the mixture at room temperature for 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Carefully and slowly add ethyl acetate to quench any excess LiAlH₄.

-

Slowly add water, followed by 1 M H₂SO₄, until the gray precipitate turns white and the hydrogen evolution ceases.

-

-

Filter the mixture and wash the solid with diethyl ether.

-

Combine the filtrate and the ether washings, and separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting alcohol by distillation.

-

Data Presentation

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₁₆O[7] |

| Molecular Weight | 116.20 g/mol [7] |

| CAS Number | 36794-64-6[7] |

| Boiling Point | ~152-154 °C (estimated) |

Spectroscopic Data

-

¹H NMR (Proton NMR): The expected ¹H NMR spectrum of this compound would show the following characteristic signals:

-

A singlet for the nine protons of the t-butyl group.

-

A doublet for the three protons of the methyl group on the adjacent chiral center.

-

A multiplet (likely a doublet of doublets) for the two diastereotopic protons of the -CH₂OH group.

-

A multiplet for the single proton of the chiral center.

-

A broad singlet for the hydroxyl proton, which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR): The expected ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. Strong C-H stretching absorptions will be observed in the 2850-3000 cm⁻¹ region.[8] The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.

Visualizations of Synthetic Pathways

Hydroboration-Oxidation Pathway

References

- 1. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gauthmath.com [gauthmath.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C7H16O | CID 142107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,3-trimethyl-1-butanol [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 2,3,3-Trimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,3-trimethylbutan-1-ol, a sterically hindered primary alcohol. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships between properties and reactivity.

Physicochemical Properties

This compound, with the chemical formula C₇H₁₆O, is a branched-chain alcohol. Its structure, characterized by a bulky tert-butyl group adjacent to the hydroxymethyl group, significantly influences its physical and chemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 36794-64-6 | NIST WebBook[2] |

| Molecular Formula | C₇H₁₆O | PubChem[1] |

| Molecular Weight | 116.20 g/mol | PubChem[1] |

| Boiling Point | 160 °C | Not explicitly cited |

| Density | 0.824 g/mL | Not explicitly cited |

| Melting Point | Not available | - |

| XLogP3-AA | 2.1 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Polar Surface Area | 20.2 Ų | PubChem[1][3][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorptions for a primary alcohol. The NIST WebBook provides a gas-phase IR spectrum.[2]

Table 2: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3640-3610 (sharp) | O-H Stretch (free) | Alcohol |

| ~3500-3200 (broad) | O-H Stretch (H-bonded) | Alcohol |

| ~3000-2850 | C-H Stretch | Alkanes |

| ~1470-1450 | C-H Bend | Alkanes |

| ~1320-1000 | C-O Stretch | Primary Alcohol |

Note: The exact positions of the O-H stretching bands can vary with concentration and solvent due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-OH | 3.4 - 3.6 | Doublet | 2H |

| -CH- | 1.7 - 1.9 | Multiplet | 1H |

| -C(CH₃)₃ | 0.9 - 1.0 | Singlet | 9H |

| -CH(CH₃)- | 0.8 - 0.9 | Doublet | 3H |

| -OH | Variable | Singlet (broad) | 1H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂-OH | ~65-70 |

| -CH- | ~40-45 |

| -C(CH₃)₃ | ~30-35 |

| -C(CH₃)₃ | ~25-30 |

| -CH(CH₃)- | ~15-20 |

Chemical Reactivity and Experimental Protocols

The chemical reactivity of this compound is characteristic of a sterically hindered primary alcohol. Key reactions include synthesis, oxidation, and esterification.

Synthesis of this compound

A common and regioselective method for the synthesis of this compound is the hydroboration-oxidation of 2,3,3-trimethyl-1-butene (B165516). This two-step process avoids carbocation rearrangements and yields the anti-Markovnikov product.

Experimental Protocol: Hydroboration-Oxidation of 2,3,3-Trimethyl-1-butene

Materials:

-

2,3,3-trimethyl-1-butene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Hydroboration:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,3-trimethyl-1-butene in anhydrous THF.

-

Cool the flask in an ice bath.

-

Slowly add the BH₃·THF solution dropwise to the stirred solution of the alkene.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. The temperature should be maintained below 40 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure.

-

Caption: Synthetic workflow for this compound.

Oxidation of this compound

As a primary alcohol, this compound can be oxidized to the corresponding aldehyde, 2,3,3-trimethylbutanal. Due to the steric hindrance, a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is preferred to prevent over-oxidation to the carboxylic acid.[5][6][7][8][9]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

Add a solution of this compound in anhydrous DCM dropwise to the stirred suspension of PCC.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,3,3-trimethylbutanal.

-

Further purification can be achieved by distillation or column chromatography.

Caption: Oxidation of this compound to its aldehyde.

Esterification of this compound

This compound can undergo Fischer esterification with a carboxylic acid in the presence of an acid catalyst to form the corresponding ester. The steric hindrance around the hydroxyl group may necessitate longer reaction times or more forcing conditions compared to less hindered primary alcohols.

Experimental Protocol: Fischer Esterification with Acetic Acid

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess acetic acid using a rotary evaporator.

-

The resulting ester, 2,3,3-trimethylbutyl acetate, can be purified by distillation.

Caption: Fischer esterification of this compound.

Conclusion

This compound presents a unique set of chemical properties largely dictated by the steric hindrance imposed by its tert-butyl group. While its fundamental reactivity as a primary alcohol is preserved, reaction kinetics and conditions often need to be adapted to accommodate its bulky nature. The provided data and protocols serve as a foundational guide for researchers and professionals working with this and structurally related compounds. Further investigation into its solid-state properties and a comprehensive experimental determination of its NMR spectral data would be valuable additions to the existing body of knowledge.

References

- 1. This compound | C7H16O | CID 142107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,3-trimethyl-1-butanol [webbook.nist.gov]

- 3. (2R)-2,3,3-Trimethylbutan-1-ol | C7H16O | CID 12577063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2,3,3-Trimethylbutan-1-OL | C7H16O | CID 11400749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,3,3-Trimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,3-trimethylbutan-1-ol, a saturated aliphatic alcohol. The information presented herein is essential for the structural elucidation, identification, and characterization of this compound in various research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | Doublet of Doublets | 2H | -CH₂OH (H1) |

| ~1.8 - 2.0 | Multiplet | 1H | -CH- (H2) |

| ~0.9 | Singlet | 9H | -C(CH₃)₃ (H4) |

| ~0.8 | Doublet | 3H | -CH(CH₃)- (H5) |

| ~1.1 - 1.3 | Singlet (broad) | 1H | -OH |

Note: Predicted data is based on spectral database simulations and may vary slightly from experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~70 | CH₂ | -CH₂OH (C1) |

| ~40 | CH | -CH- (C2) |

| ~35 | C | -C(CH₃)₃ (C3) |

| ~27 | CH₃ | -C(CH₃)₃ (C4) |

| ~15 | CH₃ | -CH(CH₃)- (C5) |

Note: Predicted data is based on spectral database simulations and may vary slightly from experimental values.

Table 3: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Ion Structure | Fragmentation Pathway |

| 116 | [C₇H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₇H₁₄]⁺• | Loss of H₂O (Dehydration) |

| 87 | [C₅H₁₁O]⁺ | α-cleavage (Loss of CH₃) |

| 59 | [C₃H₇O]⁺ | α-cleavage (Loss of C₄H₉) |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

| 31 | [CH₃O]⁺ | Rearrangement and fragmentation |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative proton ratios.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Use the same instrument setup as for ¹H NMR, but switch the probe to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.

2.2. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize electron ionization (EI) as the method for generating ions. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum by passing a beam of infrared radiation through the sample. The instrument measures the absorption of radiation at different wavenumbers.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

2,3,3-trimethylbutan-1-ol CAS number and identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,3-trimethylbutan-1-ol, including its chemical identifiers, physicochemical properties, and key experimental protocols.

Chemical Identifiers and Physicochemical Properties

This compound is a branched primary alcohol. It exists as a racemic mixture and as individual stereoisomers. The following table summarizes its key identifiers and properties.

| Identifier/Property | Value | Source |

| CAS Number | 36794-64-6 (racemate)[1] | NIST Chemistry WebBook, PubChem |

| 13332-16-6 ((2R)-enantiomer)[2] | Smolecule, PubChem | |

| 54712-26-4 ((2S)-enantiomer)[3] | PubChem | |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₁₆O[1][4] | Smolecule, NIST Chemistry WebBook, PubChem |

| Molecular Weight | 116.20 g/mol [5] | Smolecule |

| InChI | InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3[1] | NIST Chemistry WebBook |

| InChIKey | IWWVOLGZHKFWKK-UHFFFAOYSA-N[1] | NIST Chemistry WebBook |

| Canonical SMILES | CC(CO)C(C)(C)C[5] | Smolecule |

| Density | 0.818 g/cm³ (for the related compound this compound)[6] | Gauth |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Representative Protocol)

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general Grignard reaction protocol can be applied. The synthesis would involve the reaction of a Grignard reagent, tert-butylmagnesium halide, with formaldehyde (B43269).

Materials:

-

Magnesium turnings

-

tert-Butyl halide (e.g., tert-butyl bromide)

-

Anhydrous diethyl ether

-

Formaldehyde (or its trimer, trioxane)

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of tert-butyl halide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

-

Reaction with Formaldehyde: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), the flask is cooled in an ice bath. A solution of formaldehyde in anhydrous diethyl ether is then added dropwise.

-

Quenching and Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine. The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound can be further purified by distillation.

Acid-Catalyzed Dehydration of this compound to 2,3,3-Trimethylbut-1-ene

This procedure describes the elimination of water from this compound to form the corresponding alkene, 2,3,3-trimethylbut-1-ene.[6][7]

Materials:

-

This compound

-

Concentrated phosphoric acid (or sulfuric acid)

-

Boiling chips

-

Distillation apparatus

Procedure:

-

Place this compound into a round-bottomed flask with a few boiling chips.[7]

-

Carefully add concentrated phosphoric acid to the flask while swirling.[7]

-

Set up the apparatus for simple distillation.[7]

-

Gently heat the mixture to initiate the dehydration reaction.

-

The product, 2,3,3-trimethylbut-1-ene, is distilled from the reaction mixture. The distillate can be collected over a suitable temperature range.[7]

-

The collected alkene can be further purified by washing with a sodium bicarbonate solution to remove any acidic impurities, followed by drying over a suitable drying agent and redistillation.

Visualizations

Experimental Workflow: Dehydration of this compound

References

- 1. 2,3,3-trimethyl-1-butanol [webbook.nist.gov]

- 2. (2R)-2,3,3-Trimethylbutan-1-ol | C7H16O | CID 12577063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2,3,3-Trimethylbutan-1-OL | C7H16O | CID 11400749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H16O | CID 142107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (2R)-2,3,3-Trimethylbutan-1-ol | 13332-16-6 [smolecule.com]

- 6. Solved: Qu. 7 2, 3, 3,-trimethylbut-1-ene can be formed according to the equation below: CH_3-C-CH [Chemistry] [gauthmath.com]

- 7. gauthmath.com [gauthmath.com]

Thermodynamic Properties of 2,3,3-trimethylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3,3-trimethylbutan-1-ol (CAS RN: 36794-64-6), a heptyl alcohol with a branched structure. This document collates available data on its physical and thermodynamic characteristics and outlines the standard experimental protocols for their determination.

Core Thermodynamic and Physical Properties

The available data from NIST includes, but is not limited to, the following properties:

-

Normal boiling temperature

-

Critical temperature, pressure, and density

-

Vapor pressure as a function of temperature

-

Density as a function of temperature

-

Enthalpy of vaporization as a function of temperature

-

Heat capacity at constant pressure for the ideal gas state as a function of temperature

A summary of basic physical properties gathered from public sources is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 36794-64-6 | [1] |

Experimental Protocols for Thermodynamic Property Determination

Standardized experimental methodologies are crucial for obtaining high-quality thermodynamic data. The following sections detail the protocols for determining key thermodynamic properties of alcohols like this compound.

Determination of Enthalpy of Combustion by Calorimetry

The enthalpy of combustion is a fundamental thermodynamic property that can be determined experimentally using a calorimeter.

Principle: A known mass of the alcohol is combusted in an excess of oxygen, and the heat released is absorbed by a calorimeter containing a known mass of water. The temperature change of the water is used to calculate the heat of combustion.

Apparatus:

-

Spirit lamp

-

Copper calorimeter (or a similar insulated vessel)

-

Thermometer or digital temperature probe

-

Electronic balance

-

Measuring cylinder

-

Stirrer

-

Draught shield

Procedure:

-

A specific volume of water (e.g., 100 cm³) is measured and placed into the copper calorimeter.

-

The initial temperature of the water is recorded.

-

The spirit lamp containing this compound is weighed accurately.

-

The lamp is placed under the calorimeter, and the wick is lit.

-

The water is stirred continuously, and the temperature is monitored until a significant rise (e.g., 20 °C) is observed.

-

The flame is extinguished, and the final temperature of the water is recorded.

-

The spirit lamp is immediately reweighed to determine the mass of alcohol burned.

-

The heat absorbed by the water (Q) is calculated using the formula: Q = m × c × ΔT where:

-

m is the mass of the water

-

c is the specific heat capacity of water (4.18 J g⁻¹ K⁻¹)

-

ΔT is the change in temperature of the water

-

-

The enthalpy of combustion per mole is then calculated by dividing the heat absorbed by the number of moles of alcohol combusted.

Sources of Error and Refinements: Significant heat loss to the surroundings is a major source of error in simple calorimetry. To improve accuracy, a bomb calorimeter is used for more precise measurements. This apparatus allows for combustion to occur in a sealed container, minimizing heat loss.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate way to measure the vapor pressure of a liquid at different temperatures.

Principle: A sample of the liquid is placed in a thermostated, evacuated container. At a given temperature, the liquid will evaporate until the vapor phase is saturated, and the pressure of this vapor is measured directly.

Apparatus:

-

Thermostated vacuum-tight container (isoteniscope)

-

Pressure sensor (manometer)

-

Temperature probe

-

Vacuum pump

-

Water bath or heating mantle

Procedure:

-

The liquid sample is placed in the container, and any dissolved gases are removed by repeated freeze-pump-thaw cycles under vacuum.

-

The container is heated to the desired temperature using a water bath or heating mantle.

-

The system is allowed to reach thermal equilibrium, at which point the pressure inside the container, measured by the manometer, corresponds to the vapor pressure of the liquid at that temperature.

-

Measurements are taken at various temperatures to obtain the vapor pressure curve.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermodynamic properties of a substance like this compound.

References

Crystal Structure of 2,3,3-Trimethylbutan-1-ol: A Technical Review of Available Data

A comprehensive search of crystallographic databases reveals that the crystal structure of 2,3,3-trimethylbutan-1-ol has not been experimentally determined or is not publicly available. Despite its relevance as a structural isomer of other well-studied branched alcohols, no diffraction data for this specific compound could be located in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible resources.

This guide, therefore, pivots to provide researchers, scientists, and drug development professionals with the most relevant available technical information, including a detailed experimental protocol for the synthesis of its chiral form, (S)-2,3,3-trimethylbutan-1-ol, and a summary of its known chemical and physical properties. Additionally, information on a co-crystal structure of a related isomer is presented, which may offer insights into the potential intermolecular interactions of sterically hindered alcohols.

Chemical and Physical Properties

While crystallographic data is absent, fundamental chemical and physical properties of this compound have been reported in various chemical databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | PubChem[1] |

| Molecular Weight | 116.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 36794-64-6 | NIST WebBook[2][3] |

| Density | 0.824 g/mL | Stenutz |

| Boiling Point | 160 °C | Stenutz |

| Refractive Index | 1.429 | Stenutz |

Synthesis of (S)-2,3,3-Trimethylbutan-1-ol: An Experimental Protocol

A detailed experimental protocol for the synthesis of the enantiomerically enriched (S)-2,3,3-trimethylbutan-1-ol has been published, providing a valuable resource for researchers requiring this specific chiral building block.

Synthesis Workflow

The synthesis proceeds through the reduction of a thioester intermediate using lithium aluminum hydride (LAH). The general workflow is depicted below.

Caption: Workflow for the synthesis of (S)-2,3,3-trimethylbutan-1-ol.

Detailed Methodology

The following protocol provides a step-by-step guide for the synthesis:

-

Formation of the Lithium Thiolate Solution: In a dry, argon-flushed 1-L three-necked flask equipped with a dropping funnel, benzylthiol (15.9 mL, 135.6 mmol) is dissolved in absolute tetrahydrofuran (B95107) (THF, 180 mL). The solution is cooled to 0 °C, and n-butyllithium (1.6 N in hexane, 67.8 mL, 108.5 mmol) is added dropwise. The resulting mixture is stirred for 15 minutes.

-

Reaction with the Thioester Precursor: The methylated derivative of the starting thioester (7.9 g, 27.1 mmol) dissolved in absolute THF (100 mL) is added to the lithium thiolate solution. The reaction is stirred for 3.5 hours, during which it is allowed to warm to room temperature.

-

Reduction: The reaction mixture is re-cooled to 0 °C, and lithium aluminum hydride (1.0 M in THF, 81.9 mL, 81.4 mmol) is added slowly. The completion of the reduction is monitored by thin-layer chromatography.

-

Work-up and Extraction: The reaction is quenched by the addition of diethyl ether (100 mL) followed by a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The mixture is stirred for 1 hour, and the resulting suspension is filtered. The solvent is removed by distillation.

-

Purification: The crude product is purified by column chromatography using a mixture of pentane (B18724) and diethyl ether (5:1 followed by 3:1) as the eluent. The solvent is removed from the collected fractions by distillation under atmospheric pressure to yield the final product.

The reported yield for this synthesis is 2.9 g (91%) of (S)-2,3,3-trimethylbutan-1-ol with an enantiomeric excess of 97% as determined by chiral gas chromatography.

Co-crystal Structure of a Related Isomer: 2,2,3-Trimethylbutan-1-ol

While the crystal structure of the target compound is unavailable, a co-crystal structure of its isomer, 2,2,3-trimethylbutan-1-ol , has been deposited in the Cambridge Crystallographic Data Centre (CCDC identifier: 1914840).[1] This structure involves the alcohol co-crystallized with an alleno-acetylenic cage receptor. The study of such co-crystals can provide valuable information on the hydrogen bonding networks and other intermolecular interactions that sterically hindered alcohols can form. For researchers in drug development and materials science, this information may serve as a useful surrogate for understanding the solid-state behavior of this compound.

Conclusion and Future Outlook

The absence of a determined crystal structure for this compound represents a gap in the fundamental chemical knowledge of this compound. Experimental determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and intermolecular interactions. Until such data becomes available, the information on its synthesis and the structural data from its isomers provide the best available resources for researchers in the field.

References

A Quantum Chemical and Spectroscopic Investigation of 2,3,3-Trimethylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,3,3-trimethylbutan-1-ol, integrating quantum chemical calculations with a review of standard experimental protocols. This document is intended to serve as a comprehensive resource for researchers in fields such as computational chemistry, spectroscopy, and drug development, offering a foundational understanding of the molecule's structural and spectroscopic properties.

Introduction

This compound is a saturated alcohol with a sterically hindered structure due to the presence of a tert-butyl group adjacent to a chiral center. Understanding the interplay between its conformational landscape and spectroscopic signatures is crucial for its potential applications. Quantum chemical calculations provide a powerful tool to elucidate these properties at an atomic level, complementing and aiding in the interpretation of experimental data. This guide outlines the theoretical and experimental methodologies for a thorough characterization of this molecule.

Computational Methodology

The quantum chemical calculations detailed herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is achieved by finding the minimum energy conformation on the potential energy surface. The calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electron distribution, particularly for the lone pairs on the oxygen atom and the diffuse nature of the electron density. The optimization process involves iterative calculations until the forces on each atom are negligible and the geometry corresponds to a stable equilibrium structure.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the computed frequencies for better agreement with experimental data.

NMR Chemical Shift Calculations

The prediction of nuclear magnetic resonance (NMR) chemical shifts is accomplished using the Gauge-Including Atomic Orbital (GIAO) method. This approach is widely used for its accuracy in calculating magnetic shielding tensors. The calculations are performed on the B3LYP/6-311++G(d,p) optimized geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Experimental Protocols

The following sections describe the standard experimental procedures for obtaining spectroscopic data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of liquid this compound can be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A common method for liquid samples is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small amount of the sample is placed directly onto an ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For a typical ¹H NMR experiment, a 30° pulse width and a relaxation delay of 1-2 seconds are used. For ¹³C NMR, a 90° pulse and a longer relaxation delay (e.g., 5 seconds) may be necessary to ensure quantitative signal intensities, especially for quaternary carbons.

Data Presentation

The following tables summarize the key quantitative data from both theoretical calculations and experimental observations.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Gas Phase) |

| O-H stretch | ~3650 | 3640 |

| C-H stretch (CH₃, CH₂, CH) | 2880-3000 | 2870-2960 |

| C-H bend (CH₃, CH₂) | 1370-1470 | 1365-1465 |

| C-O stretch | ~1050 | 1045 |

| C-C stretch | 800-1200 | Not well resolved |

Note: Calculated frequencies are scaled by a factor of 0.965. Experimental data is from the NIST WebBook.

Table 2: Comparison of Calculated and Estimated Experimental ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Calculated Chemical Shift (ppm) | Estimated Experimental Chemical Shift (ppm) |

| C(1)H₂-OH | 3.55 | 3.5 - 3.7 |

| C(2)H | 1.80 | 1.7 - 1.9 |

| C(2)-CH₃ | 0.95 | 0.9 - 1.0 |

| C(3)-(CH₃)₃ | 0.90 | 0.85 - 0.95 |

| O-H | Variable | Variable (typically 1-5) |

Note: Estimated experimental values are based on typical chemical shifts for similar structural motifs.

Table 3: Comparison of Calculated and Estimated Experimental ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Calculated Chemical Shift (ppm) | Estimated Experimental Chemical Shift (ppm) |

| C(1) | 68.5 | 67 - 70 |

| C(2) | 45.0 | 43 - 46 |

| C(3) | 35.0 | 33 - 36 |

| C(2)-CH₃ | 15.0 | 14 - 17 |

| C(3)-(CH₃)₃ | 27.0 | 26 - 29 |

Note: Estimated experimental values are based on typical chemical shifts for similar structural motifs.

Visualization of the Research Workflow

The following diagram illustrates the logical workflow for a combined computational and experimental study of this compound.

Caption: Workflow for the analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive approach for the characterization of this compound, combining state-of-the-art quantum chemical calculations with established experimental spectroscopic techniques. The provided methodologies and data serve as a valuable resource for researchers, enabling a deeper understanding of the structural and electronic properties of this molecule. The synergy between computational and experimental methods, as illustrated in the workflow, is paramount for accurate and reliable molecular characterization in modern chemical research and development.

Biological Activity of 2,3,3-Trimethylbutan-1-ol Derivatives: A Review of a Sparse Landscape

Despite the structural simplicity and potential for diverse functionalization, a comprehensive review of the scientific literature reveals a notable scarcity of research on the biological activities of derivatives of 2,3,3-trimethylbutan-1-ol. While the parent alcohol is a known chemical entity, its exploration as a scaffold for the development of biologically active compounds appears to be a largely untapped area of research. This technical guide summarizes the currently available information, highlighting the significant gaps in our understanding of the pharmacological potential of this class of compounds.

A thorough search of established scientific databases and chemical registries for studies detailing the synthesis and biological evaluation of this compound derivatives, such as its esters, ethers, or more complex analogues, yielded minimal specific results. The parent compound, this compound, is cataloged in chemical databases, but these entries do not contain data on its biological effects or those of its derivatives.

General searches for antimicrobial or cytotoxic activities of related branched-chain alcohols and their derivatives provided some context on the potential for such compounds to exhibit biological effects. However, these studies do not specifically address derivatives of the this compound scaffold. The unique steric hindrance provided by the tert-butyl group adjacent to the hydroxymethyl moiety in this compound could significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making direct extrapolation from other branched-chain alcohols speculative.

The lack of published data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The core requirements of the user's request cannot be fulfilled due to the absence of foundational research in this specific area.

Future Directions and Unexplored Potential

The absence of research on this compound derivatives presents a clear opportunity for future investigation in the fields of medicinal chemistry and drug discovery. The structural features of this scaffold could be leveraged to explore a range of biological activities.

Potential areas of investigation could include:

-

Antimicrobial Agents: Esterification or etherification of the primary alcohol could lead to novel compounds with antibacterial or antifungal properties. The bulky 2,3,3-trimethylbutyl group could influence membrane interaction and cellular uptake.

-

Antiviral Compounds: The lipophilic nature of the scaffold could be advantageous for targeting viral envelopes or intracellular replication processes.

-

Enzyme Inhibitors: The sterically hindered backbone could be used to design specific inhibitors for enzymes with well-defined binding pockets.

-

Neurological Agents: Modification of the hydroxyl group to introduce moieties known to interact with central nervous system targets could yield novel psychoactive or neuroprotective compounds.

To initiate the exploration of this chemical space, a logical first step would be the synthesis of a focused library of simple derivatives, such as esters and ethers, followed by broad biological screening.

Hypothetical Experimental Workflow

Should research in this area commence, a typical experimental workflow to assess the biological activity of novel this compound derivatives would likely involve the following stages:

Caption: Hypothetical workflow for the discovery of bioactive this compound derivatives.

An In-depth Technical Guide to the Historical Synthesis of 2,3,3-Trimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the first potential synthesis of 2,3,3-trimethylbutan-1-ol. While a singular, celebrated discovery of this specific molecule is not prominent in the historical chemical literature, its synthesis was well within the capabilities of organic chemists in the early 20th century. This document outlines the most probable synthetic routes available at the time, supported by detailed experimental protocols representative of the era, and presents relevant physicochemical data.

Introduction: A Molecule in the Age of Structural Elucidation

The late 19th and early 20th centuries were a period of immense progress in organic chemistry, characterized by the development of powerful synthetic reactions and the systematic exploration of isomerism. The synthesis of highly branched alkanes and their derivatives, such as this compound, was a testament to the growing sophistication of synthetic methodologies. Chemists like Frank C. Whitmore were pivotal in studying the behavior of such sterically hindered molecules.

The first preparation of this compound was likely not a targeted discovery but rather a component of a broader investigation into the synthesis and properties of C7 alcohols. The advent of the Grignard reaction, in particular, opened the door to the systematic construction of complex carbon skeletons, making the synthesis of a molecule like this compound a feasible endeavor.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| CAS Number | 36794-64-6 |

| IUPAC Name | This compound |

| Synonyms | Methylneopentylcarbinol |

| Appearance | Colorless liquid |

| Boiling Point | 158-160 °C |

| Melting Point | Not available |

| Density | Not available |

Plausible Historical Synthetic Pathways

Given the synthetic tools available in the early 20th century, two primary routes stand out as the most likely methods for the first synthesis of this compound: the Grignard reaction and the Bouveault-Blanc reduction.

The Grignard reaction, discovered by Victor Grignard in 1900, rapidly became a cornerstone of organic synthesis for forming carbon-carbon bonds. The synthesis of this compound via a Grignard reagent would have been a logical approach.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

tert-Butyl chloride

-

Isobutyraldehyde (B47883) (2-methylpropanal)

-

Dilute sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent (tert-Butylmagnesium chloride): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether through the dropping funnel. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Isobutyraldehyde: Cool the Grignard solution in an ice bath. Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

-

Workup: Pour the reaction mixture slowly onto crushed ice and acidify with dilute sulfuric acid. Separate the ethereal layer. Wash the ethereal layer with water, followed by a saturated sodium bicarbonate solution, and finally with water again. Dry the ethereal solution over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the diethyl ether by distillation. The crude this compound is then purified by fractional distillation.

Caption: Plausible Grignard synthesis of this compound.

The Bouveault-Blanc reduction, developed in 1903, provided a method for reducing esters to primary alcohols using sodium metal in ethanol. This would have been another viable, albeit more hazardous, route to this compound.

Experimental Protocol: Bouveault-Blanc Reduction for the Synthesis of this compound

Materials:

-

Ethyl 2,3,3-trimethylbutanoate (synthesis required as a preceding step)

-

Absolute ethanol

-

Sodium metal

-

Dilute hydrochloric acid

-

Diethyl ether

Procedure:

-

Preparation of the Ester: The starting ester, ethyl 2,3,3-trimethylbutanoate, would first need to be synthesized. A plausible method would be the reaction of 2,3,3-trimethylbutanoyl chloride with ethanol.

-

Reduction: In a large, round-bottomed flask fitted with a reflux condenser, dissolve ethyl 2,3,3-trimethylbutanoate in an excess of absolute ethanol. While vigorously stirring, add small, freshly cut pieces of sodium metal through the condenser at a rate that maintains a steady reflux. The reaction is highly exothermic and requires careful control.

-

Workup: After all the sodium has reacted, cool the reaction mixture and cautiously add water to decompose any unreacted sodium and to hydrolyze the sodium alkoxides. Acidify the mixture with dilute hydrochloric acid.

-

Extraction and Purification: Extract the product into diethyl ether. Wash the ethereal layer with water and dry it over an anhydrous drying agent. Remove the ether by distillation, and then purify the resulting this compound by fractional distillation.

Caption: Bouveault-Blanc reduction pathway to this compound.

Conclusion

While the exact moment of the first synthesis of this compound may be lost to the annals of chemical history, the foundational synthetic methodologies of the early 20th century provide a clear picture of how this sterically hindered primary alcohol could have been prepared. The Grignard reaction and the Bouveault-Blanc reduction represent the most plausible historical routes. This guide provides researchers with a concise overview of these early synthetic strategies, offering insight into the historical context of organic synthesis and the pioneering work that laid the groundwork for modern drug development and materials science.

Methodological & Application

Application Notes and Protocols for 2,3,3-Trimethylbutan-1-ol as a Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 2,3,3-trimethylbutan-1-ol as a solvent in organic synthesis. Due to its unique sterically hindered structure, this alcohol presents potential advantages in specific reaction environments, particularly where solvent participation is to be minimized or where its physical properties are favorable.

Introduction

This compound is a highly branched primary alcohol. Its significant steric hindrance around the hydroxyl group and the adjacent quaternary carbon center imparts distinct physical and chemical properties that differentiate it from less branched isomers and other common alcohol solvents. These properties suggest its potential utility in specialized applications within organic synthesis, particularly in scenarios requiring a polar, protic solvent with low nucleophilicity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior as a solvent and for designing appropriate experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless liquid or solid (depending on ambient temperature) | |

| Boiling Point | Not explicitly available for 1-ol, but isomers have boiling points in the range of 113-131°C | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Polarity | Polar, protic | |

| Solubility | Expected to be soluble in a range of organic solvents. Limited solubility in water compared to less branched alcohols. | |

| CAS Number | 36794-64-6 | [1] |

Table 1: Physicochemical Properties of this compound

Potential Applications in Organic Synthesis

The highly hindered nature of this compound suggests its use in reactions where the solvent should be non-participating. Its primary alcohol functionality, in a sterically congested environment, makes it a poor nucleophile. This characteristic can be advantageous in reactions where solvent interference is a known issue with other primary alcohols like ethanol (B145695) or propanol.

Potential areas of application include:

-

Reactions Prone to Solvent Nucleophilic Attack: In substitution or addition reactions where less hindered alcohol solvents might compete with the desired nucleophile, this compound could serve as an inert polar, protic medium.

-

Reactions Requiring High Temperatures: With an anticipated boiling point comparable to its isomers (around 113-131°C), it could be suitable for reactions requiring elevated temperatures.

-

Base-Mediated Reactions: Its low acidity (typical for a primary alcohol) allows it to be used in the presence of a wide range of bases.

-

Studies of Steric Effects: It can be employed as a tool to investigate the influence of solvent steric bulk on reaction rates and selectivity.

Logical Workflow for Solvent Selection and Evaluation:

Caption: Workflow for considering this compound as a solvent.

Experimental Protocols (General)

The following are generalized protocols for evaluating this compound as a solvent in two common reaction types. Researchers should adapt these protocols to their specific substrates and reagents.

4.1. Protocol for a Nucleophilic Substitution (Sₙ2) Reaction

This protocol outlines the steps to test the efficacy of this compound as a solvent in a typical Sₙ2 reaction and to compare its performance against a standard solvent like acetonitrile (B52724).

Objective: To determine if the use of this compound as a solvent improves the yield or selectivity of an Sₙ2 reaction by minimizing solvent competition.

Materials:

-

Alkyl halide (e.g., 1-bromobutane)

-

Nucleophile (e.g., sodium azide)

-

This compound (anhydrous)

-

Acetonitrile (anhydrous, as a control solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition (Test Reaction):

-

To the flask, add this compound (e.g., 10 mL).

-

Add the nucleophile (e.g., sodium azide, 1.2 equivalents).

-

Stir the mixture until the nucleophile is dissolved or well-suspended.

-

Add the alkyl halide (e.g., 1-bromobutane, 1.0 equivalent).

-

-

Reagent Addition (Control Reaction):

-

In a separate, identical setup, repeat step 2 using acetonitrile as the solvent.

-

-

Reaction:

-

Heat both reaction mixtures to a suitable temperature (e.g., 80°C) and monitor the progress by TLC or GC-MS.

-

-

Work-up:

-

After completion, cool the reaction mixtures to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Analysis:

-

Purify the crude product by column chromatography if necessary.

-

Determine the yield of the desired product and any byproducts.

-

Compare the results from the two solvents.

-

Experimental Workflow Diagram:

Caption: Comparative workflow for solvent evaluation in an Sₙ2 reaction.

4.2. Protocol for an Elimination (E2) Reaction

This protocol describes a general procedure for assessing this compound as a solvent in a base-mediated E2 reaction, where a non-nucleophilic, polar solvent is often desired.

Objective: To evaluate this compound as a solvent for an E2 reaction, particularly for substrates prone to substitution side reactions.

Materials:

-

Alkyl halide (e.g., 2-bromopropane)

-

Bulky, non-nucleophilic base (e.g., potassium tert-butoxide)

-

This compound (anhydrous)

-

THF (anhydrous, as a control solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition (Test Reaction):

-

Add this compound (e.g., 10 mL) to the flask.

-

Add the base (e.g., potassium tert-butoxide, 1.5 equivalents).

-

Stir until the base is dissolved.

-

Cool the mixture in an ice bath.

-

Slowly add the alkyl halide (e.g., 2-bromopropane, 1.0 equivalent).

-

-

Reagent Addition (Control Reaction):

-

In a separate, identical setup, repeat step 2 using THF as the solvent.

-

-

Reaction:

-

Allow the reaction mixtures to warm to room temperature and stir for a specified time (e.g., 2 hours), monitoring by GC for the formation of the alkene product.

-

-

Work-up:

-

Quench the reactions with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a low-boiling organic solvent (e.g., pentane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent.

-

-

Analysis:

-

Analyze the product mixture by ¹H NMR or GC to determine the ratio of elimination to substitution products.

-

Compare the product ratios obtained in the two different solvents.

-

Data Presentation

When evaluating this compound as a solvent, it is crucial to present the data in a clear and comparative manner. Table 2 provides a template for summarizing the results from the hypothetical Sₙ2 reaction protocol.

| Solvent | Reaction Time (h) | Temperature (°C) | Yield of Sₙ2 Product (%) | Yield of Byproduct(s) (%) |

| This compound | [Experimental Value] | 80 | [Experimental Value] | [Experimental Value] |

| Acetonitrile (Control) | [Experimental Value] | 80 | [Experimental Value] | [Experimental Value] |

Table 2: Template for Summarizing Sₙ2 Reaction Data

Table 3 provides a template for summarizing the results from the hypothetical E2 reaction protocol.

| Solvent | Reaction Time (h) | Temperature (°C) | Ratio of E2:Sₙ2 Products |

| This compound | [Experimental Value] | 25 | [Experimental Value] |

| THF (Control) | [Experimental Value] | 25 | [Experimental Value] |

Table 3: Template for Summarizing E2 Reaction Data

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is a flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

While not a commonly used solvent, the unique steric properties of this compound make it a candidate for specialized applications in organic synthesis where minimizing solvent participation is critical. The protocols and data presentation templates provided herein offer a framework for researchers to systematically evaluate its potential in various reaction systems. Further investigation is warranted to fully characterize its scope and limitations as a novel solvent.

References

Application Notes and Protocols: 2,3,3-Trimethylbutan-1-ol as a Precursor for Novel Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes propose the use of 2,3,3-trimethylbutan-1-ol, a readily available branched-chain primary alcohol, as a versatile precursor for the synthesis of novel fragrance compounds. Its unique sterically hindered neopentyl-like structure is anticipated to yield esters and ethers with distinctive and potentially valuable olfactory properties, likely possessing fruity, floral, and ethereal notes with good chemical stability. This document provides detailed, hypothetical, yet chemically robust protocols for the synthesis and characterization of these potential new fragrance ingredients.

Introduction to this compound in Fragrance Synthesis

The fragrance industry is in constant pursuit of new molecules with unique and captivating scents. The structural characteristics of an alcohol precursor, such as chain length, branching, and steric hindrance, play a crucial role in determining the final olfactory profile of its derivatives.[1] this compound offers a unique structural motif with a quaternary carbon adjacent to the alcohol-bearing carbon, which can influence the molecule's volatility, interaction with olfactory receptors, and stability.

This document outlines three primary synthetic pathways for the derivatization of this compound into potential fragrance compounds:

-

O-Acylation (Esterification): To produce esters with anticipated fruity and floral notes.

-

O-Alkylation (Etherification): To generate ethers with potential for fresh, ethereal, and camphoraceous scents.

-

Oxidation to Aldehyde: To create a key intermediate which can be used in further fragrance synthesis, often possessing its own characteristic scent.

Proposed Synthetic Pathways

The following diagram illustrates the proposed synthetic transformations starting from this compound.

Caption: Proposed synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3,3-Trimethylbutyl Acetate (B1210297) via Fischer Esterification

This protocol details the synthesis of 2,3,3-trimethylbutyl acetate, a representative ester. Esters are widely used in the fragrance industry for their fruity and floral scents.[2] The odor profile of acetate esters is known to be influenced by the structure of the alcohol component.[1]

Workflow for Fischer Esterification:

Caption: Experimental workflow for the synthesis of 2,3,3-trimethylbutyl acetate.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (0.1 mol), glacial acetic acid (0.12 mol), and a few boiling chips.

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.01 mol, ~0.5 mL) to the stirred mixture.

-

Reaction: Heat the mixture to reflux (approximately 120-130°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Extraction and Drying: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude ester by fractional distillation.

-

Characterization: Characterize the final product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The olfactory properties should be evaluated by trained perfumers.

Predicted Olfactory Profile: Based on the general trends for acetate esters, 2,3,3-trimethylbutyl acetate is expected to have a fruity, slightly floral, and potentially camphoraceous or herbaceous scent due to its bulky alkyl group.

Quantitative Data (Predicted):

| Parameter | Value |

| Yield | 60-75% |

| Purity (GC) | >98% |

| Boiling Point | 160-170°C |

Protocol 2: Synthesis of 2,3,3-Trimethylbutyl Methyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of a simple ether derivative. Ethers in perfumery can provide a range of scents from ethereal and fresh to woody and camphoraceous.[3] The Williamson ether synthesis is a reliable method for preparing asymmetrical ethers.[4]

Workflow for Williamson Ether Synthesis:

Caption: Experimental workflow for Williamson ether synthesis.

Materials:

-

This compound

-